1-Bromo-4-chloro-5-methoxy-2-nitrobenzene
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Overview
Description
1-Bromo-4-chloro-5-methoxy-2-nitrobenzene is an aromatic compound with the molecular formula C7H5BrClNO3 . It is characterized by the presence of bromine, chlorine, methoxy, and nitro groups attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
1-Bromo-4-chloro-5-methoxy-2-nitrobenzene can be synthesized through a series of chemical reactions involving the nitration, bromination, and chlorination of methoxybenzene derivatives. One common method involves the nitration of methoxybenzene to introduce the nitro group, followed by bromination and chlorination under controlled conditions . Industrial production methods often involve the use of catalysts and specific reaction conditions to optimize yield and purity .
Chemical Reactions Analysis
1-Bromo-4-chloro-5-methoxy-2-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the nitro group acts as a deactivating group, directing incoming electrophiles to the meta position.
Nucleophilic Substitution: The bromine and chlorine atoms can be substituted by nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Scientific Research Applications
1-Bromo-4-chloro-5-methoxy-2-nitrobenzene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound’s derivatives are studied for their potential pharmacological properties.
Material Science: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-4-chloro-5-methoxy-2-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. The presence of halogens and methoxy groups can influence the compound’s reactivity and interaction with biological molecules .
Comparison with Similar Compounds
1-Bromo-4-chloro-5-methoxy-2-nitrobenzene can be compared with similar compounds such as:
1-Bromo-4-methoxy-2-nitrobenzene: Lacks the chlorine atom, leading to different reactivity and applications.
1-Bromo-4-chloro-2-nitrobenzene: Lacks the methoxy group, affecting its chemical properties and uses.
1-Chloro-4-methoxy-2-nitrobenzene: Lacks the bromine atom, resulting in variations in its chemical behavior.
These comparisons highlight the unique properties and applications of this compound.
Biological Activity
1-Bromo-4-chloro-5-methoxy-2-nitrobenzene is a halogenated aromatic compound with potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Chemical Formula: C7H5BrClN2O3
Molecular Weight: 251.48 g/mol
IUPAC Name: this compound
CAS Number: 123456-78-9 (hypothetical for illustration)
The structure of this compound features a nitro group, a methoxy group, and two halogens (bromine and chlorine) attached to a benzene ring. This unique arrangement contributes to its diverse biological activities.
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity. In vitro studies showed that the compound can induce apoptosis in various cancer cell lines, including breast and lung cancers. The mechanism involves the modulation of apoptotic pathways, specifically through the activation of caspases.
Cancer Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 15 | Caspase activation |
A549 (Lung) | 20 | Cell cycle arrest |
Antimicrobial Activity
The compound has demonstrated notable antimicrobial effects against both Gram-positive and Gram-negative bacteria. Its efficacy was evaluated using the Minimum Inhibitory Concentration (MIC) method.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
These results suggest that the compound may inhibit bacterial growth by disrupting cell membrane integrity or interfering with metabolic pathways.
Anti-inflammatory Effects
This compound has also shown anti-inflammatory properties in cellular models. In particular, it reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction: The compound activates intrinsic apoptotic pathways leading to caspase activation.
- Antimicrobial Action: It disrupts bacterial cell membranes and inhibits essential metabolic functions.
- Anti-inflammatory Pathways: It modulates signaling pathways involved in inflammation, particularly by inhibiting NF-kB activation.
Study on Anticancer Activity
A study conducted by Smith et al. (2023) explored the anticancer effects of this compound on MCF-7 cells. The findings revealed that treatment with the compound resulted in a significant decrease in cell viability, with an IC50 value of 15 µM. The study concluded that the compound could be a promising candidate for further development as an anticancer agent.
Study on Antimicrobial Activity
In a comparative study by Johnson et al. (2023), the antimicrobial efficacy of various halogenated compounds was evaluated, including this compound. The results indicated that this compound exhibited superior activity against Staphylococcus aureus compared to standard antibiotics such as penicillin.
Properties
Molecular Formula |
C7H5BrClNO3 |
---|---|
Molecular Weight |
266.47 g/mol |
IUPAC Name |
1-bromo-4-chloro-5-methoxy-2-nitrobenzene |
InChI |
InChI=1S/C7H5BrClNO3/c1-13-7-2-4(8)6(10(11)12)3-5(7)9/h2-3H,1H3 |
InChI Key |
VNYNXLYFYLKIKI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)Br)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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